Inavolisib
Description
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Phosphoinositide 3-Kinase alpha Inhibitor.
This compound is a small molecule inhibitor of phosphatidylinositol 3-kinase and is used in combination with other antineoplastic agents to treat selected adults with locally advanced or metastatic breast cancer. This compound is associated with transient elevations in serum aminotransferase levels during therapy but has not been linked to episodes of clinically apparent liver injury with jaundice.
This compound is an orally available inhibitor of phosphatidylinositol 3-kinase (PI3K), with potential antineoplastic activity. Upon administration, this compound binds to and inhibits various members of the PI3K family, including activating mutations in the catalytic alpha isoform PIK3CA. PI3K inhibition prevents the activation of the PI3K-mediated signaling pathway and results in the inhibition of growth and survival of PI3K-overexpressing tumor cells. Dysregulation of the PI3K signaling pathway is frequently associated with tumorigenesis and tumor resistance to a variety of antineoplastic agents and radiotherapy. PIK3CA, which encodes the p110-alpha catalytic subunit of the class I PI3K, is frequently mutated in a variety of cancer cell types and plays a key role in cancer cell growth and invasion.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEUNORSOZVTOL-CABZTGNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060571-02-8 | |
| Record name | Inavolisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060571028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0077 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INAVOLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C1UY2NYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inavolisib (also known as GDC-0077) is a first-in-class, orally bioavailable, small-molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform. It possesses a unique dual mechanism of action, combining potent, ATP-competitive inhibition of the kinase domain with the selective degradation of the mutant p110α protein, the catalytic subunit of PI3Kα encoded by the PIK3CA gene. This dual action results in profound and sustained suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many cancers. Activating mutations in PIK3CA are among the most common oncogenic drivers, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer. This compound's high selectivity for mutant PI3Kα over its wild-type counterpart and other PI3K isoforms provides a wider therapeutic window, leading to a more manageable safety profile compared to earlier-generation pan-PI3K inhibitors. This guide provides an in-depth review of the molecular mechanism, pharmacological properties, and key experimental data that define this compound as a targeted therapeutic agent.
Core Mechanism of Action
This compound's primary pharmacological activity is the disruption of the PI3K/AKT/mTOR signaling cascade, a pathway central to tumor cell growth and survival.[1] Its mechanism is twofold, distinguishing it from other PI3Kα inhibitors.
ATP-Competitive Inhibition of PI3Kα
This compound binds with high potency to the ATP-binding site within the catalytic p110α subunit of PI3Kα.[2] This reversible, competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] The reduction in cellular PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as AKT and PDK1, to the cell membrane, thereby blocking their activation and halting downstream signaling.[1]
Selective Degradation of Mutant p110α
A unique and critical feature of this compound is its ability to induce the selective, proteasome-mediated degradation of the mutant p110α protein, while having minimal effect on the wild-type protein.[2][3][4] This degradation leads to a more profound and durable inhibition of the PI3K pathway than kinase inhibition alone.[2][5] This selective degradation of the oncoprotein may contribute to an improved therapeutic index.[6] The exact molecular interactions driving this degradation are linked to conformational changes in the mutant protein upon inhibitor binding, which are recognized by the cellular ubiquitin-proteasome machinery.[7]
The following diagram illustrates the dual mechanism of this compound.
Quantitative Pharmacological Data
This compound's pharmacological profile is characterized by high potency and selectivity.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| PI3Kα (mutant) IC50 | 0.038 ± 0.003 nM | [2] |
| Selectivity vs. PI3Kβ | >300-fold | [2][8] |
| Selectivity vs. PI3Kδ | 361-fold | [2][5] |
| Selectivity vs. PI3Kγ | >300-fold | [2][8] |
| Selectivity vs. mTOR | >2000-fold | [5] |
Table 2: Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Species / System | Value | Reference |
| Permeability (Papp) | MDCK Cells | 1.9 x 10-6 cm/s | [8][9] |
| Metabolic Stability | Human Hepatocytes | Stable | [8][9] |
| Oral Bioavailability | Mouse | 57.5% - 100% | [8][9] |
| Efflux Substrate | P-gp & BCRP | Yes | [8][9] |
Table 3: Clinical Efficacy (Phase III INAVO120 Trial)
This compound + Palbociclib + Fulvestrant vs. Placebo + Palbociclib + Fulvestrant in PIK3CA-mutated, HR+/HER2- Advanced Breast Cancer
| Endpoint | This compound Arm | Placebo Arm | Hazard Ratio (95% CI) | Reference |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 17.2 months | 7.3 months | 0.42 (0.32 - 0.55) | [10][11] |
| Median Overall Survival (OS) | 34.0 months | 27.0 months | 0.67 (0.48 - 0.94) | [10] |
| Objective Response Rate (ORR) | 62.7% | 28.0% | N/A |[10] |
PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a primary signaling node downstream of receptor tyrosine kinases (RTKs) that governs essential cellular processes. The diagram below outlines the canonical pathway and highlights the intervention point of this compound.
References
- 1. This compound | GDC-0077 | PI3K Inhibitor | Apoptosis | TargetMol [targetmol.com]
- 2. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 3. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (this compound) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GDC-0077 (this compound) ... | Article | H1 Connect [archive.connect.h1.co]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (this compound) Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of GDC-0077 (this compound), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase I, Open-Label, Dose-Escalation Study Evaluating the Safety, Tolerability, and Pharmacokinetics of GDC-0077 as a Single Agent in Patients with Locally Advanced or Metastatic PIK3CA-Mutant Solid Tumors and in Combination with Endocrine and Targeted Therapies in Patients with Locally Advanced or Metastatic PIK3CA-Mutant Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 10. Phase I/Ib Trial of this compound Plus Palbociclib and Endocrine Therapy for PIK3CA-Mutated, Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abstract OT1-08-04: A first-in-human phase Ia dose escalation study of GDC-0077, a p110a-selective and mutant-degrading PI3K inhibitor, in patients withPIK3CA-mutant solid tumors | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inavolisib (formerly GDC-0077) is an investigational, orally available, potent, and highly selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform. It represents a significant advancement in the targeted therapy of cancers harboring activating mutations in the PIK3CA gene, which are prevalent in various solid tumors, particularly breast cancer. What sets this compound apart is its dual mechanism of action: not only does it inhibit the kinase activity of PI3Kα, but it also promotes the degradation of the mutant p110α protein, the catalytic subunit of PI3Kα. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Discovery and Optimization
The development of this compound was driven by the need for a PI3Kα inhibitor with an improved therapeutic window compared to earlier pan-PI3K inhibitors, which were often limited by toxicities due to off-target effects on other PI3K isoforms. The discovery process, led by Genentech, focused on designing a molecule with high selectivity for PI3Kα over other Class I PI3K isoforms (β, δ, and γ).
Structure-based design was instrumental in optimizing a series of benzoxazepin-oxazolidinone ATP-competitive inhibitors.[1] This approach focused on enhancing interactions within the PI3Kα binding site to achieve high isoform selectivity. Further optimization of physicochemical properties was undertaken to improve permeability, reduce clearance, and increase overall bioavailability, ultimately leading to the identification of this compound (GDC-0077).[2]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism that potently and selectively targets mutant PI3Kα.
-
Inhibition of Kinase Activity: this compound is an ATP-competitive inhibitor that binds to the kinase domain of the p110α catalytic subunit of PI3Kα. This binding event blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Inhibition of the PI3K/AKT signaling cascade ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells with activating PIK3CA mutations.[3][4]
-
Degradation of Mutant p110α: A unique and critical feature of this compound is its ability to induce the selective, proteasome-dependent degradation of the mutant p110α protein.[1][2] This degradation is more pronounced for mutant p110α compared to the wild-type protein, contributing to a wider therapeutic index.[4] By promoting the degradation of the oncogenic driver, this compound leads to a more sustained and durable inhibition of the PI3K pathway.[3]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. In cancers with PIK3CA mutations, this pathway is constitutively active, driving tumorigenesis. This compound's inhibition of PI3Kα is a key intervention point in this pathway.
Preclinical Data
A summary of the key preclinical data for this compound is presented in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| PI3Kα IC50 | 0.038 ± 0.003 nM | [4] |
| Selectivity vs. PI3Kβ | >300-fold | [4] |
| Selectivity vs. PI3Kδ | >300-fold | [4] |
| Selectivity vs. PI3Kγ | >300-fold | [4] |
| Selectivity vs. PIKK family | >2000-fold | [4] |
Table 2: Preclinical In Vitro ADME Properties of this compound
| Parameter | Value | Species | Reference |
| Permeability (MDCK cells) | 1.9 x 10-6 cm/s | Canine | [5][6] |
| P-gp Substrate | Yes | N/A | [5][6] |
| BCRP1 Substrate | Yes | N/A | [5][6] |
| Metabolic Stability | Stable | Human, Mouse, Monkey, Dog, Rat | [5][6] |
Table 3: Preclinical In Vivo Pharmacokinetics of this compound
| Parameter | Mouse | Rat | Dog | Monkey | Reference |
| Systemic Clearance | Low | High | Low | Low | [5][6] |
| Oral Bioavailability | 57.5% - 100% | 57.5% - 100% | 57.5% - 100% | 57.5% - 100% | [5][6] |
Clinical Development
This compound has undergone extensive clinical evaluation, primarily in patients with PIK3CA-mutated, hormone receptor-positive (HR+), HER2-negative advanced breast cancer.
Phase I/Ib Study (GO39374)
A Phase I/Ib dose-escalation study (NCT03006172) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in combination with standard-of-care therapies (palbociclib plus letrozole or fulvestrant). The study demonstrated a manageable safety profile and promising, durable preliminary anti-tumor activity, supporting further evaluation in a Phase III trial.[7]
Phase III Study (INAVO120)
The INAVO120 trial (NCT04191499) was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in combination with palbociclib and fulvestrant in patients with PIK3CA-mutated, HR+, HER2- locally advanced or metastatic breast cancer whose disease had progressed during or within 12 months of completing adjuvant endocrine therapy.[8][9]
Table 4: Key Efficacy Results from the INAVO120 Trial
| Endpoint | This compound + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 15.0 months | 7.3 months | 0.43 (0.32-0.59) | <0.0001 | [8] |
| Objective Response Rate (ORR) | 58.4% | 25.0% | N/A | N/A | [9] |
The INAVO120 study met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival for the this compound-containing regimen.[8] Based on these positive results, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy Designation to this compound for this indication and subsequently approved the combination on October 10, 2024.[8][9]
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and replicating the findings. Below are summaries of the protocols used in the preclinical evaluation of this compound.
PI3Kα Enzymatic Assay
The inhibitory activity of this compound against PI3Kα was determined using a biochemical assay that measures the conversion of ATP to ADP.
-
Assay Principle: The ADP-Glo™ Kinase Assay was used to quantify the amount of ADP produced, which is directly proportional to the kinase activity.
-
Procedure:
-
Recombinant PI3Kα enzyme was incubated with a lipid substrate (PIP2).
-
This compound at various concentrations was added to the reaction mixture.
-
The kinase reaction was initiated by the addition of ATP.
-
After a defined incubation period, the ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent was then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence was measured using a plate reader, and the IC50 values were calculated from the dose-response curves.
-
Cell Proliferation and Viability Assays
The effect of this compound on the proliferation and viability of cancer cell lines was assessed using ATP-based assays.
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Procedure:
-
PIK3CA-mutant and wild-type breast cancer cell lines were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of this compound or vehicle control.
-
After a 4-day incubation period, the CellTiter-Glo® reagent was added to the wells.
-
The plate was incubated to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence was measured, and the IC50 values for cell viability were determined.
-
Western Blotting for Pathway Analysis
Western blotting was employed to assess the effect of this compound on the phosphorylation of key downstream effectors in the PI3K pathway, such as AKT and PRAS40.
-
Procedure:
-
Cancer cell lines were treated with this compound or vehicle control for specified durations.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAkt), phosphorylated PRAS40 (pPRAS40), total AKT, total PRAS40, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mutant p110α Degradation Assay
The degradation of mutant p110α was investigated using Western blotting and ubiquitin pull-down assays.
-
Western Blotting for Degradation:
-
PIK3CA-mutant cell lines were treated with this compound over a time course.
-
Cell lysates were prepared and analyzed by Western blotting using an antibody specific for p110α to observe the reduction in protein levels over time.
-
-
Ubiquitin Pull-Down Assay:
-
Cells were treated with this compound in the presence or absence of a proteasome inhibitor (e.g., MG132).
-
Cell lysates were incubated with a reagent that specifically binds to ubiquitinated proteins (e.g., TUBE1).
-
The captured ubiquitinated proteins were then analyzed by Western blotting with an anti-p110α antibody to detect ubiquitinated forms of the protein.
-
Breast Cancer Xenograft Models
The in vivo efficacy of this compound was evaluated in mouse xenograft models using human breast cancer cell lines.
-
Procedure:
-
Female immunodeficient mice (e.g., nude mice) were subcutaneously implanted with PIK3CA-mutant human breast cancer cells (e.g., KPL-4).[5][6]
-
Once tumors reached a specified volume, the mice were randomized into treatment groups.
-
This compound was administered orally, once daily, at various doses.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for pAkt levels) and histological examination.
-
Experimental Workflow for Preclinical Evaluation
Conclusion
This compound is a promising new targeted therapy for patients with PIK3CA-mutated cancers. Its high selectivity for PI3Kα and its unique ability to induce the degradation of the mutant oncoprotein represent a significant step forward in the development of PI3K pathway inhibitors. The robust preclinical data and the compelling clinical efficacy demonstrated in the INAVO120 trial underscore the potential of this compound to become a new standard of care for this patient population. Further clinical investigations are ongoing to explore the full potential of this compound in various cancer types and in combination with other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. esmo.org [esmo.org]
- 5. Preclinical assessment of the PI3Kα selective inhibitor this compound and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound-Based Therapy in PIK3CA-Mutated Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inavolisib (formerly GDC-0077) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3][4] It is distinguished by its dual mechanism of action: not only does it competitively inhibit the ATP-binding site of PI3Kα, but it also uniquely promotes the degradation of the mutated p110α catalytic subunit, the protein encoded by the PIK3CA gene.[5][6][7][8] This leads to a sustained and profound suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many cancers.[8][9][10] Approved by the FDA in October 2024 under the brand name Itovebi, this compound is indicated for the treatment of patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer, in combination with palbociclib and fulvestrant.[6][7][11] Its high selectivity for mutant PI3Kα over wild-type and other PI3K isoforms is designed to widen the therapeutic window and minimize toxicities often associated with pan-PI3K inhibitors.[12][13][14]
Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound belonging to the benzoxazepin-oxazolidinone class.[13] Its chemical structure and key identifiers are detailed below.
(Image Source: PubChem CID 124173720)
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | (2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][11][15]benzoxazepin-9-yl]amino]propanamide | [5][11] |
| CAS Number | 2060571-02-8 | [1][5] |
| Molecular Formula | C₁₈H₁₉F₂N₅O₄ | [11][15][16] |
| SMILES | C--INVALID-LINK--NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4--INVALID-LINK--C(F)F | [1][5] |
| InChIKey | SGEUNORSOZVTOL-CABZTGNLSA-N | [5][17] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference(s) |
| Molecular Weight | 407.37 g/mol | [1][15] |
| Appearance | White to off-white, greyish pink, greyish orange, or greyish yellow powder | [15] |
| Solubility | pH-dependent aqueous solubility (greatest at low pH). Soluble in DMSO (81-240 mg/mL). | [2][4][15] |
| Oral Bioavailability | 76% | [6][12] |
| Tmax (Time to Peak) | ~3 hours | [12] |
| Plasma Protein Binding | 37% | [5][6] |
| Volume of Distribution (Vd) | 155 L | [6][12] |
| Elimination Half-Life | 15 hours | [6][12] |
| Clearance | 8.8 L/h | [6][12] |
| Metabolism | Primarily via hydrolysis; minimal metabolism by CYP3A enzymes. | [6] |
| Excretion | 49% in urine (40% unchanged), 48% in feces (11% unchanged) | [6][12] |
Mechanism of Action and Signaling Pathway
This compound's primary target is the p110α catalytic subunit of PI3Kα, a crucial enzyme in the PI3K/AKT/mTOR signaling cascade.[8][9] In cancers with activating PIK3CA mutations, this pathway becomes constitutively active, driving uncontrolled cell proliferation and survival.[18]
This compound exerts its function through a novel, dual mechanism:
-
ATP-Competitive Inhibition : It binds to the ATP pocket of PI3Kα, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2][4] This action blocks the recruitment and activation of downstream effectors like AKT.[8]
-
Mutant-Selective Degradation : Uniquely, this compound selectively binds to the mutant p110α protein complex, triggering its proteasome-mediated degradation.[5][6][7] This removes the oncogenic driver protein, leading to a more durable inhibition of the pathway and preventing the feedback reactivation often seen with other PI3K inhibitors.[5][6]
This dual action results in the inhibition of cell proliferation and the induction of apoptosis in PIK3CA-mutated cancer cells.[12]
Caption: The PI3K/AKT/mTOR signaling pathway and the dual inhibitory mechanism of this compound.
Pharmacodynamics and In-Vitro Efficacy
This compound is highly potent against PI3Kα, with nanomolar to sub-nanomolar activity. Its selectivity is a key feature, showing over 300-fold greater inhibition of the alpha isoform compared to the beta, delta, and gamma isoforms, which is anticipated to reduce off-target toxicities like gastrointestinal issues.[4][12][13]
Table 3: In-Vitro Activity of this compound
| Target / Cell Line | Assay Type | Value | Reference(s) |
| PI3Kα | Kinase Inhibition Assay | IC₅₀: 0.038 nM | [1][2][3][4][19] |
| PI3Kβ | Kinase Inhibition Assay | >300-fold less potent than α | [4][14] |
| PI3Kδ | Kinase Inhibition Assay | >300-fold less potent than α | [4][14] |
| PI3Kγ | Kinase Inhibition Assay | >300-fold less potent than α | [4][14] |
| HCC1954 (Breast Cancer) | Cell Proliferation Assay | EC₅₀: 60 nM | [1][2] |
| MCF7 (Breast Cancer) | Cell Proliferation Assay | EC₅₀: 30 nM | [1][2] |
Experimental Protocols
The characterization of this compound involves standard biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
Kinase Inhibition Assay (Biochemical Potency)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Objective: To determine the IC₅₀ value of this compound against PI3Kα.
Methodology (Representative):
-
Reagents: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
A serial dilution of this compound is prepared in DMSO and added to microplate wells.
-
Recombinant PI3Kα enzyme is added to the wells and incubated with the compound.
-
The kinase reaction is initiated by adding a mixture of PIP2 substrate and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
-
Data Analysis: Luminescence signals are plotted against the logarithm of this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cell Proliferation Assay (Cellular Potency)
This assay measures the effect of a compound on the proliferation or viability of cancer cell lines.
Objective: To determine the EC₅₀ value of this compound in PIK3CA-mutant cancer cells (e.g., MCF7, HCC1954).
Methodology (Representative):
-
Reagents: Cancer cell lines, cell culture medium, and a viability detection reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Cells are incubated with the compound for a specified period (e.g., 4 days).[1]
-
A viability reagent (which measures intracellular ATP levels) is added to each well.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is normalized to untreated controls and plotted against the logarithm of this compound concentration to determine the EC₅₀ value.
Caption: Workflow for a cell-based proliferation/viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GDC-0077 | PI3K Inhibitor | Apoptosis | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C18H19F2N5O4 | CID 124173720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. HER2-Negative Breast Cancer: this compound Plus Palbociclib and Fulvestrant Shows Promising Results for PIK3CA-Mutated Cases [medoncmd.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. tenovapharma.com [tenovapharma.com]
- 17. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. roche.com [roche.com]
- 19. This compound, 2060571-02-8 | BroadPharm [broadpharm.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inavolisib (also known as GDC-0077) is an investigational, orally available, potent, and highly selective small-molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform.[1][2][3] What sets this compound apart is its dual mechanism of action: not only does it inhibit the catalytic activity of PI3Kα, but it also specifically triggers the degradation of the mutant p110α protein, the catalytic subunit of PI3Kα encoded by the PIK3CA gene.[2][4] This targeted degradation leads to a more sustained and profound inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many cancers, particularly those harboring PIK3CA mutations.[1][5][6]
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from preclinical studies. It is intended to be a valuable resource for researchers and professionals involved in oncology drug development.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in a range of preclinical in vitro and in vivo studies, which have informed the prediction of its human pharmacokinetic profile.[2][7]
Preclinical Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties in several preclinical species. The systemic clearance was observed to be low in mice, monkeys, and dogs, but high in rats.[2][7] Oral bioavailability was found to be moderate to high, ranging from 57.5% to 100% across the tested species.[2][7]
| Parameter | Mouse | Rat | Dog | Monkey | Reference |
| Systemic Clearance | Low | High | Low | Low | [2][7] |
| Oral Bioavailability | 57.5% - 100% | 57.5% - 100% | 57.5% - 100% | 57.5% - 100% | [2][7] |
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound Across Species.
Human Pharmacokinetics
Based on preclinical data and early-phase clinical trials, the human pharmacokinetic profile of this compound has been predicted and observed. The drug exhibits approximately two-fold accumulation and reaches a steady state by Day 5 of administration.[1]
| Parameter | Value | Reference |
| Bioavailability | 76% | [8] |
| Median Time to Maximum Plasma Concentration (Tmax) | 3 hours | [8] |
| Apparent Volume of Distribution | 155 L | [9][10] |
| Plasma Protein Binding | 37% | [8][9] |
| Elimination Half-life | 15 hours | [8][9] |
| Total Clearance | 8.8 L/h | [9] |
Table 2: Summary of Human Pharmacokinetic Parameters of this compound.
In Vitro Properties
In vitro studies have provided further insight into the absorption and metabolism of this compound.
| Parameter | Value/Observation | Reference |
| Permeability (MDCK cells) | 1.9 x 10⁻⁶ cm/s (moderate) | [2][7] |
| Efflux Transporter Substrate | P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) | [2][7] |
| Metabolic Stability (Hepatocytes) | Stable in human and preclinical species | [2][7] |
| Primary Metabolism | Hydrolysis | [9] |
| CYP Involvement | Minimally metabolized by CYP3A | [9] |
Table 3: Summary of In Vitro Properties of this compound.
Pharmacodynamics
This compound's pharmacodynamic effects are a direct consequence of its mechanism of action, leading to the inhibition of the PI3K/AKT/mTOR pathway and subsequent anti-tumor activity in PIK3CA-mutated cancer models.[11]
Target Engagement and Pathway Inhibition
This compound potently and selectively inhibits PI3Kα. In biochemical assays, it was found to be over 300-fold more selective for the α isoform over the β, δ, and γ isoforms.[12][13] This high selectivity is thought to contribute to a more manageable safety profile by sparing other PI3K isoforms that are important for normal physiological functions.[11][12]
The inhibition of PI3Kα by this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1] The reduced activation of AKT leads to the downstream inhibition of the mTOR signaling pathway, which is crucial for protein synthesis and cell proliferation.[1] this compound has been shown to inhibit the phosphorylation of AKT in vivo.[8]
In Vivo Anti-Tumor Efficacy
This compound has demonstrated robust anti-tumor efficacy in preclinical xenograft models of PIK3CA-mutated, estrogen receptor-positive breast cancer.[8][10][11] The combination of this compound with other targeted agents, such as the CDK4/6 inhibitor palbociclib and the estrogen receptor antagonist fulvestrant, has been shown to result in increased tumor growth inhibition compared to each agent alone or in doublet combinations.[10][11]
| Model | Effect | Reference |
| PIK3CA-mutant KPL-4 breast cancer xenograft | Efficacious | [2][7] |
| PIK3CA-mutated, estrogen receptor-positive breast cancer xenograft | Reduced tumor growth | [8][10][11] |
| PIK3CA-mutated xenograft (with palbociclib and fulvestrant) | Increased tumor growth inhibition | [10][11] |
Table 4: Summary of this compound's In Vivo Anti-Tumor Efficacy.
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of intervention by this compound.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. Preclinical assessment of the PI3Kα selective inhibitor this compound and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase I/Ib Trial of this compound Plus Palbociclib and Endocrine Therapy for PIK3CA-Mutated, Hormone Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inavolisib (also known as GDC-0077 or RG6114) is a potent and highly selective oral inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, which is encoded by the PIK3CA gene.[1][2][3] Activating mutations in PIK3CA are among the most common oncogenic drivers in solid tumors, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[4][5] this compound possesses a unique dual mechanism of action: it not only inhibits the kinase activity of PI3Kα but also specifically promotes the proteasome-mediated degradation of the mutant p110α protein, the catalytic subunit of PI3Kα.[1][3][6][7] This leads to a sustained and profound suppression of the PI3K/AKT/mTOR signaling pathway, which is critical for tumor cell growth, proliferation, and survival.[6][8] These characteristics suggest this compound may offer a wider therapeutic window compared to other PI3K inhibitors.[4][5] This document provides detailed protocols for utilizing this compound in cell culture-based experiments to assess its biological activity.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
The PI3K pathway is a central signaling node that translates extracellular signals from receptor tyrosine kinases (RTKs) into intracellular responses.[6][9] Upon activation, PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase AKT.[6][10] Activated AKT (phospho-AKT) subsequently phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[6][8] In cancers with PIK3CA mutations, this pathway is constitutively active.[6] this compound exerts its effect by directly inhibiting the conversion of PIP2 to PIP3 and by inducing the degradation of the mutant PI3Kα enzyme.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | GDC-0077 | PI3K Inhibitor | Apoptosis | TargetMol [targetmol.com]
- 3. Discovery of GDC-0077 (this compound), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. esmo.org [esmo.org]
- 6. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Expert consensus on the clinical application of PI3K/AKT/mTOR inhibitors in the treatment of advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inavolisib, also known as GDC-0077, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme.[1] It exhibits a dual mechanism of action by not only inhibiting the kinase activity of PI3Kα but also by promoting the degradation of its mutated form, p110α.[2][3] This compound is under investigation for its therapeutic potential in cancers with activating mutations in the PIK3CA gene, which are common in various solid tumors, including breast cancer.[4][5][6][7] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical and clinical research. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for laboratory use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate molarity calculations and understanding the compound's behavior in different solvents.
| Property | Value | Reference |
| Chemical Name | (2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][4][6]benzoxazepin-9-yl]amino]propanamide | [6] |
| Molecular Formula | C₁₈H₁₉F₂N₅O₄ | [4][6] |
| Molecular Weight | 407.37 g/mol | [4][6] |
| Appearance | White to off-white, greyish pink, greyish orange, or greyish yellow powder | [8] |
| Aqueous Solubility | pH-dependent; greatest solubility at low pH.[8] Insoluble in water.[9] | |
| Organic Solvent Solubility | DMSO: ≥ 81 mg/mL (198.83 mM) | [9] |
Signaling Pathway
This compound targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[2][4][10] In many cancers, mutations in PIK3CA lead to constitutive activation of this pathway, promoting tumorigenesis.[11] this compound selectively inhibits the p110α catalytic subunit of PI3Kα, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][10] This, in turn, prevents the activation of downstream effectors such as AKT and mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells harboring PIK3CA mutations.[2][12]
Experimental Protocols
Materials and Equipment
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.[13]
-
In case of contact, wash the affected area thoroughly with water.[13]
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for in vitro experiments.
Step-by-Step Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 407.37 g/mol x 1000 mg/g = 4.0737 mg
-
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 4.07 mg of this compound powder into the tube. Record the exact weight.
-
-
Adding the solvent:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 407.37 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder. It is recommended to use newly opened DMSO as it can be hygroscopic, which may affect solubility.[14]
-
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[14]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[14] For short-term storage (up to 1 month), -20°C is acceptable.[14]
-
Working Dilutions
For cell-based assays, the 10 mM DMSO stock solution should be serially diluted to the desired final concentration in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Example Dilution: To prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Prepare an intermediate dilution of the 10 mM stock solution (e.g., 1:10 in DMSO to get 1 mM).
-
Add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium.
Stability
This compound powder is stable when stored at -20°C for up to 3 years.[14] Stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[14] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. It is recommended to prepare fresh working solutions for each experiment from a frozen aliquot.
References
- 1. This compound | GDC-0077 | PI3K Inhibitor | Apoptosis | TargetMol [targetmol.com]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | C18H19F2N5O4 | CID 124173720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. esmo.org [esmo.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inavolisib (also known as GDC-0077) is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform.[1][2] It has demonstrated significant anti-tumor activity, particularly in cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.[3][4][5] this compound's mechanism of action involves not only the inhibition of the kinase activity but also the promotion of the degradation of the mutant p110α protein.[4][6][7] This dual action leads to a sustained suppression of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][5] Recently, this compound, in combination with palbociclib and fulvestrant, received FDA approval for the treatment of patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on the viability of cancer cell lines. The included methodologies are standard colorimetric and luminescence-based assays widely used in cancer research and drug discovery.
Mechanism of Action: this compound and the PI3K/Akt/mTOR Pathway
This compound selectively targets the p110α subunit of PI3K, showing greater potency for mutant forms of the enzyme compared to the wild-type.[1] This specificity is crucial as activating mutations in PIK3CA are common drivers of tumorigenesis. By inhibiting PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. This, in turn, inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation. Furthermore, this compound induces the proteasome-dependent degradation of mutant PI3Kα, leading to a more profound and durable inhibition of the pathway.[1][4]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various breast cancer cell lines.
| Cell Line | PIK3CA Mutation Status | Assay Type | IC50 (nM) | Reference |
| HCC1954 | H1047R | CellTiter-Glo | 60 | [1] |
| MCF7 | E545K | CellTiter-Glo | 30 | [1] |
Experimental Workflow for Cell Viability Assays
The general workflow for assessing cell viability following this compound treatment involves several key steps, from cell culture to data analysis.
Experimental Protocols
Below are detailed protocols for three common cell viability assays suitable for evaluating the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[13] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Add the desired concentrations of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the chosen treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the percentage of cell viability for each this compound concentration compared to the vehicle control. Calculate the IC50 value by plotting cell viability against the log of the drug concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of SRB to bind to protein components of cells, providing an estimation of total biomass.[15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Multichannel pipette
-
Microplate reader (absorbance at 540 nm)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[15] Incubate at 4°C for at least 1 hour.[15]
-
Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye.[15] Allow the plates to air dry completely.[15]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.[15] Repeat this wash step at least three times.[15]
-
Solubilization: Air dry the plates. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]
-
Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of GDC-0077 (this compound), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (this compound) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical assessment of the PI3Kα selective inhibitor this compound and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 14. ch.promega.com [ch.promega.com]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inavolisib (also known as GDC-0077) is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, which is frequently mutated in breast cancer.[1][2] A key feature of this compound is its dual mechanism of action: it not only inhibits the kinase activity of PI3Kα but also promotes the degradation of the mutated p110α protein.[1] This targeted degradation leads to sustained pathway inhibition. Preclinical studies utilizing xenograft mouse models have been instrumental in characterizing the in vivo efficacy and mechanism of action of this compound, both as a single agent and in combination with other standard-of-care therapies for breast cancer. These models have demonstrated that this compound can lead to tumor regression and effectively inhibit the PI3K/AKT/mTOR signaling pathway.[3][4]
This document provides a summary of the quantitative data from these preclinical studies, detailed protocols for the application of this compound in xenograft models, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in various breast cancer xenograft models.
Table 1: Single Agent and Combination Therapy Efficacy of this compound in a PIK3CA-Mutant Breast Cancer Xenograft Model
| Xenograft Model | Treatment Group | Dosage | Mean Tumor Growth Inhibition (TGI) | Reference |
| MCF-7 (PIK3CA-mutant) | This compound + Palbociclib + Fulvestrant | 25 mg/kg + 50 mg/kg + 200 mg/kg | 106% | [3] |
| HCC1954 (PIK3CA H1047R) | This compound | 50 mg/kg (single dose) | Depletion of p110α protein expression for up to 8 hours | [3] |
| KPL-4 (HER2+, PIK3CA H1047R) | This compound + T-DM1 | Not specified | Enhanced activity compared to single agents | [3] |
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
This compound targets the PI3Kα isoform, a critical component of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival. Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, lead to the constitutive activation of this pathway, driving tumorigenesis. This compound's inhibition of PI3Kα blocks the conversion of PIP2 to PIP3, thereby preventing the activation of AKT and downstream effectors like mTOR.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
General Experimental Workflow for this compound Efficacy Studies in Xenograft Models
The following diagram outlines a typical workflow for assessing the efficacy of this compound in breast cancer xenograft mouse models.
Caption: Workflow for this compound xenograft studies.
Experimental Protocols
The following are generalized protocols for conducting this compound efficacy studies in breast cancer xenograft models, based on commonly reported methodologies.
Protocol 1: Establishment of Cell Line-Derived Xenografts (CDX)
Materials:
-
PIK3CA-mutant human breast cancer cell lines (e.g., MCF-7, KPL-4, HCC1954)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture breast cancer cells according to standard protocols to achieve a sufficient number of cells for implantation.
-
Cell Preparation: On the day of implantation, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel. Perform a cell count and viability assessment.
-
Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: this compound Formulation and Administration
Materials:
-
This compound (GDC-0077) powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, sterile water or corn oil)
-
Oral gavage needles
Procedure:
-
Formulation Preparation: Prepare the this compound formulation. A reported formulation involves dissolving this compound in a vehicle suitable for oral administration. For example, a stock solution in DMSO can be diluted with PEG300, Tween 80, and water. The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration: Administer this compound or the vehicle control to the mice via oral gavage. A typical dosage used in preclinical studies is 25 mg/kg, administered daily.
-
Treatment Duration: Continue treatment for a specified period, as defined by the study design, or until the tumors in the control group reach a predetermined endpoint size.
Protocol 3: Efficacy Evaluation and Data Analysis
Procedure:
-
Tumor Measurement: Continue to measure tumor volumes and body weights of the mice regularly throughout the treatment period.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration of treatment.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI can be calculated as: [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100%.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth between the treatment and control groups.
-
Pharmacodynamic Analysis (Optional): Tumors can be harvested at the end of the study for analysis of downstream signaling pathway modulation (e.g., levels of phosphorylated AKT and S6) by methods such as western blotting or immunohistochemistry.
Conclusion
Xenograft mouse models of breast cancer are a critical tool in the preclinical evaluation of targeted therapies like this compound. The data from these models have demonstrated the potent anti-tumor activity of this compound, particularly in PIK3CA-mutated contexts, and have provided a strong rationale for its clinical development. The protocols outlined in this document provide a framework for conducting in vivo studies to further investigate the efficacy and mechanism of action of this compound and other novel anti-cancer agents.
References
- 1. This compound: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (this compound) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inavolisib (also known as GDC-0077) is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, which is frequently mutated in various cancers. It also promotes the degradation of the mutated p110α protein, the catalytic subunit of PI3Kα.[1] The quantification of this compound in biological matrices such as plasma and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the analytical methods used to quantify this compound in biological samples, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of analysis due to its high sensitivity and selectivity.
Signaling Pathway of this compound
This compound targets the PI3K/AKT/mTOR signaling pathway, a critical pathway for regulating cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is overactive due to mutations in genes like PIK3CA, which encodes the p110α catalytic subunit of PI3K. By inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This, in turn, prevents the activation of downstream effectors like AKT and mTOR, ultimately leading to reduced cancer cell proliferation and survival.[2]
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Analytical Method: LC-MS/MS for this compound in Human Plasma
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices due to its high sensitivity, specificity, and wide dynamic range. The following protocol is a representative method based on established procedures for similar small molecule kinase inhibitors.
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Detailed Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for injection.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5-7 minutes |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition this compound | Q1: m/z 523.2 → Q3: m/z 461.2 (example) |
| MRM Transition IS | To be determined based on the selected internal standard (e.g., m/z 527.2 → 465.2 for a deuterated analog) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: The exact MRM transitions for this compound should be optimized by direct infusion of a standard solution into the mass spectrometer.
Bioanalytical Method Validation
The developed LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. The following tables summarize the typical validation parameters and their acceptance criteria.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | - |
| Regression Model | Linear, weighted (1/x²) | - |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| LLOQ | 1 ng/mL | Signal-to-noise ratio ≥ 10 |
| LLOQ Accuracy | Within ± 20% of nominal value | Within ± 20% |
| LLOQ Precision | ≤ 20% Coefficient of Variation (%CV) | ≤ 20% |
Table 2: Accuracy and Precision
| Concentration Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Acceptance Criteria (Accuracy/Precision) |
| LLOQ | 1 | 95.0 - 105.0 | < 15.0 | 93.0 - 107.0 | < 18.0 | Within ± 20% / ≤ 20% |
| Low QC | 3 | 98.0 - 102.0 | < 10.0 | 97.0 - 103.0 | < 12.0 | Within ± 15% / ≤ 15% |
| Mid QC | 100 | 99.0 - 101.0 | < 8.0 | 98.0 - 102.0 | < 10.0 | Within ± 15% / ≤ 15% |
| High QC | 800 | 97.0 - 103.0 | < 9.0 | 96.0 - 104.0 | < 11.0 | Within ± 15% / ≤ 15% |
Table 3: Recovery and Matrix Effect
| Concentration Level | Mean Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor | Acceptance Criteria (Precision of Recovery and Matrix Effect) |
| Low QC | 85.2 | 98.5 | 0.99 | %CV ≤ 15% |
| High QC | 88.9 | 101.2 | 1.01 | %CV ≤ 15% |
Table 4: Stability
| Stability Condition | Duration | Mean Stability (%) | Acceptance Criteria |
| Bench-top (Room Temperature) | 24 hours | 96.5 | Within ± 15% of initial concentration |
| Autosampler (4°C) | 48 hours | 98.2 | Within ± 15% of initial concentration |
| Freeze-Thaw (from -80°C) | 3 cycles | 95.8 | Within ± 15% of initial concentration |
| Long-term Storage (-80°C) | 90 days | 97.1 | Within ± 15% of initial concentration |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The protocol, along with the validation data, demonstrates that the method is sensitive, specific, accurate, and precise, making it suitable for supporting clinical and non-clinical studies of this compound. Proper method validation is essential to ensure the integrity of the data generated for pharmacokinetic and toxicokinetic evaluations.
References
Troubleshooting & Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered when working with inavolisib (also known as GDC-0077) in DMSO. Our aim is to equip researchers with the necessary information to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in DMSO?
A1: Yes, this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] Commercially available data indicates a high solubility, with concentrations of up to 100 mg/mL being achievable.[1] However, it is crucial to use fresh, high-quality DMSO to achieve optimal dissolution.
Q2: Why is my this compound not fully dissolving in DMSO?
A2: Several factors can contribute to incomplete dissolution. A primary reason is the hygroscopic nature of DMSO, which readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly reduce the solubility of this compound. Additionally, the quality and purity of the this compound lot can influence its solubility.
Q3: What is the recommended procedure for dissolving this compound in DMSO?
A3: To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO.[1] Aiding the dissolution process by vortexing and sonicating the solution is also advised.[1] For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q4: Can I store this compound stock solutions in DMSO?
A4: Yes, this compound stock solutions in DMSO can be stored. For short-term storage, -20°C is suitable for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C, which can maintain stability for up to six months.[1] It is important to avoid repeated freeze-thaw cycles.
Q5: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture media. What should I do?
A5: This is a common issue when diluting a DMSO-solubilized compound into an aqueous buffer or media. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid cytotoxicity. Adding the DMSO stock dropwise while gently vortexing the media can aid in dispersion. Pre-warming the media to 37°C may also help prevent precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | 1. DMSO has absorbed moisture. 2. Insufficient mixing. 3. This compound lot variability. | 1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Vortex the solution vigorously and sonicate in a water bath for 10-15 minutes. 3. If the issue persists, contact the supplier for lot-specific solubility information. |
| A precipitate forms immediately upon adding the this compound DMSO stock to aqueous media. | 1. Rapid change in solvent polarity. 2. High final concentration of this compound. 3. Low temperature of the aqueous media. | 1. Add the DMSO stock solution drop-by-drop to the media while gently vortexing. 2. Consider making an intermediate dilution in media with a slightly higher DMSO concentration before the final dilution. 3. Pre-warm the cell culture media to 37°C before adding the this compound stock. |
| A precipitate appears in the cell culture plate after incubation. | 1. Compound has low aqueous stability over time. 2. Interaction with components in the serum or media. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Reduce the serum concentration if possible, or test different types of serum. 3. Visually inspect plates before and after adding cells to differentiate between compound precipitation and cellular debris. |
| Inconsistent experimental results. | 1. Inaccurate concentration of the stock solution due to incomplete dissolution. 2. Degradation of this compound in the stock solution. | 1. Ensure the compound is fully dissolved before making dilutions. Consider a brief centrifugation to pellet any undissolved material before taking the supernatant for dilution. 2. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles and store at -80°C. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | 100 mg/mL[1] |
| Water | Insoluble |
| Ethanol | Insoluble |
Note: It is highly recommended to use fresh, anhydrous DMSO for optimal solubility.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 407.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weighing: Accurately weigh out 4.07 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a sonicator water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
-
Storage:
-
For immediate use, the solution can be kept at room temperature, protected from light.
-
For short-term storage (up to 1 month), store at -20°C.
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
-
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for preparing and using this compound in cell-based assays.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing inavolisib (also known as GDC-0077) concentration to induce apoptosis in cancer cell lines, particularly those with PIK3CA mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
This compound is a potent and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα), which is frequently mutated and constitutively active in various cancers. By inhibiting PI3Kα, this compound blocks the phosphorylation of PIP2 to PIP3, a critical step in the activation of the PI3K/AKT signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and the inhibition of apoptosis. This compound's inhibition of this pathway leads to decreased pro-survival signals and an increase in pro-apoptotic factors, ultimately triggering programmed cell death, particularly in cancer cells dependent on the mutated PI3Kα pathway.[2] Furthermore, this compound selectively induces the degradation of the mutant p110α protein, leading to a sustained suppression of the oncogenic signaling pathway.[1]
Q2: In which types of cancer cell lines is this compound most effective at inducing apoptosis?
This compound is particularly effective in cancer cell lines harboring activating mutations in the PIK3CA gene, which encodes the p110α subunit of PI3K.[1][3] Its efficacy has been demonstrated in various breast cancer cell lines with PIK3CA mutations.[3] The induction of apoptosis is more pronounced in these mutant cell lines compared to their wild-type counterparts.[1]
Q3: What is a typical concentration range for this compound to induce apoptosis in vitro?
The optimal concentration of this compound for inducing apoptosis can vary depending on the cell line, its specific PIK3CA mutation, and the experimental conditions. However, based on cell viability assays, which are often used as a proxy to determine the effective concentration range, IC50 values (the concentration that inhibits 50% of cell viability) can provide a starting point. For instance, this compound has a biochemical IC50 of 0.038 nM against PI3Kα.[1] In cell-based assays, the potency can differ. For example, in the PIK3CA-mutant breast cancer cell line MCF-7, the IC50 for growth inhibition is in the nanomolar range. It is recommended to perform a dose-response experiment starting from a low nanomolar range (e.g., 1 nM) up to a micromolar range (e.g., 1-10 µM) to determine the optimal concentration for apoptosis induction in your specific cell line.
Q4: How long should I incubate cells with this compound to observe apoptosis?
The incubation time required to observe significant apoptosis following this compound treatment can range from 24 to 72 hours. Shorter incubation times may be sufficient to detect early apoptotic events, such as phosphatidylserine (PS) externalization (measured by Annexin V staining), while longer incubation times may be necessary to observe later events like DNA fragmentation and loss of membrane integrity. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal endpoint for your specific experimental goals and cell line.
Data Presentation
The following table summarizes the reported IC50 values for this compound in inhibiting cell viability in various cancer cell lines. These values can serve as a reference for designing apoptosis induction experiments. It is important to note that the optimal concentration for inducing apoptosis may differ from the IC50 for cell viability and should be determined empirically.
| Cell Line | Cancer Type | PIK3CA Mutation Status | Assay Type | IC50 (nM) |
| Various Cancer Cell Lines | Various | Mutant | Biochemical Assay (PI3Kα) | 0.038 |
| SW48 Isogenic | Colon Cancer | H1047R Mutant | Cell Viability | More potent than in WT |
| SW48 Isogenic | Colon Cancer | E545K Mutant | Cell Viability | More potent than in WT |
| MCF-7 | Breast Cancer | E545K Mutant | Growth Inhibition | Dose-dependent inhibition |
Experimental Protocols
Detailed Methodology for Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the steps for quantifying apoptosis using Annexin V and PI staining followed by flow cytometry.
Materials:
-
This compound (GDC-0077)
-
PIK3CA-mutant cancer cell line of interest (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Harvesting (Adherent Cells):
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected medium from the first step.
-
-
Cell Harvesting (Suspension Cells):
-
Collect the cells by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates correctly.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound concentration for apoptosis induction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low percentage of apoptotic cells | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant to this compound. | - Increase the concentration of this compound in a dose-response manner.- Increase the incubation time (e.g., try 48 and 72 hours).- Confirm the PIK3CA mutation status of your cell line. Consider using a different cell line known to be sensitive. |
| High background of necrotic cells (PI positive) | - this compound concentration is too high, leading to toxicity.- Harsh cell handling during harvesting or staining. | - Lower the concentration of this compound.- Handle cells gently. Avoid excessive vortexing and use appropriate centrifugation speeds. |
| Inconsistent results between experiments | - Variation in cell confluency at the time of treatment.- this compound stock solution degradation.- Inconsistent incubation times. | - Ensure consistent cell seeding density and confluency.- Prepare fresh this compound stock solutions regularly and store them properly.- Use a precise timer for incubation periods. |
| High percentage of Annexin V positive cells in the negative control | - Cells are unhealthy or were overgrown before the experiment.- Spontaneous apoptosis in the cell line. | - Use cells in the logarithmic growth phase and at an optimal confluency.- Establish a baseline apoptosis level for your untreated cells. |
| No clear dose-response effect | - The concentration range tested is not appropriate (either too narrow or outside the effective range).- The endpoint measured is not sensitive enough. | - Broaden the range of this compound concentrations tested.- In addition to Annexin V/PI staining, consider other apoptosis assays such as caspase activity assays or Western blotting for cleaved PARP. |
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hyperglycemia as a side effect in animal studies involving the PI3Kα inhibitor, inavolisib (GDC-0077).
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hyperglycemia in animal models?
A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3][4] The PI3K/AKT signaling pathway is a critical regulator of glucose metabolism, particularly in response to insulin.[4][5][6] By inhibiting PI3Kα, this compound disrupts this pathway, leading to decreased glucose uptake in peripheral tissues like skeletal muscle and fat, and increased glucose production by the liver. This on-target effect results in elevated blood glucose levels, or hyperglycemia.[7][8]
Q2: How soon can I expect to see hyperglycemia after starting this compound treatment in my animal models?
A2: The onset of hyperglycemia can be rapid. In clinical trials of this compound, the median time to the first onset of hyperglycemia was 7 days.[1] In preclinical models, significant increases in blood glucose can be observed within hours of a single dose of a PI3K inhibitor.[4] Therefore, it is crucial to begin monitoring blood glucose levels at the start of your this compound dosing regimen.
Q3: What are the recommended strategies for managing this compound-induced hyperglycemia in animal studies?
A3: Proactive management is key to maintaining animal welfare and the integrity of your study. The primary strategies involve dietary modification and pharmacological intervention. A ketogenic diet has been shown to be effective in mitigating PI3K inhibitor-induced hyperglycemia in mouse models.[2][3][9] Pharmacological approaches include the use of metformin and sodium-glucose co-transporter 2 (SGLT2) inhibitors.[10][11] It is important to note that insulin should be used with caution as it may reactivate the PI3K pathway, potentially counteracting the anti-tumor effects of this compound.[7]
Q4: Will managing hyperglycemia affect the anti-tumor efficacy of this compound in my studies?
A4: The goal of managing hyperglycemia is to mitigate the side effects without compromising the efficacy of this compound. In fact, preclinical studies suggest that managing the compensatory hyperinsulinemia that accompanies hyperglycemia may enhance the anti-tumor effects of PI3K inhibitors.[7][8] Strategies that lower insulin levels, such as a ketogenic diet or SGLT2 inhibitors, have been shown to improve the efficacy of PI3K inhibitors in animal models.[2][9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden, severe hyperglycemia in animal models | On-target effect of this compound (PI3Kα inhibition) | 1. Immediately confirm blood glucose reading. 2. Consider a temporary dose reduction or interruption of this compound, in consultation with the study protocol. 3. Initiate or adjust pharmacological intervention (e.g., metformin or an SGLT2 inhibitor) as per established protocols. 4. Ensure animals have free access to water to prevent dehydration. |
| Ineffective glucose control with metformin | Insufficient dose or mechanism of action may be overcome by the potent effect of this compound. | 1. Ensure the metformin dose is appropriate for the animal model. 2. Consider combination therapy with an SGLT2 inhibitor, which has a different mechanism of action. 3. Evaluate the impact of a ketogenic diet in combination with pharmacological agents. |
| Weight loss in animals on a ketogenic diet | Initial adaptation to the diet or palatability issues. | 1. Monitor body weight closely. 2. Ensure the ketogenic diet is palatable and readily consumed by the animals. 3. If weight loss is significant, consult with a veterinarian and consider supplementing with a more palatable high-fat food source. |
| Variability in blood glucose readings | Improper blood sampling technique or stress-induced hyperglycemia. | 1. Ensure consistent and proper blood sampling technique from the tail vein. 2. Handle animals gently to minimize stress. 3. Allow animals to acclimate to the procedure room before sampling. |
Data on Hyperglycemia Management in Preclinical Models
Table 1: Effect of Interventions on PI3K Inhibitor-Induced Hyperglycemia in Rodent Models
| PI3K Inhibitor | Animal Model | Intervention | Key Findings on Blood Glucose and Insulin Levels |
| Pan-PI3K inhibitor (BKM120) | Mouse | Ketogenic Diet | Prevented the PI3K inhibitor-induced elevation in blood glucose.[4] |
| Pan-PI3K inhibitor (BKM120) | Mouse | SGLT2 Inhibitor | Decreased hyperglycemia and reduced the total insulin released in response to the PI3K inhibitor.[10] |
| PI3Kα inhibitor (Alpelisib) | Rat (Healthy and Diabetic) | Dapagliflozin (SGLT2i) and Metformin | Normalized blood glucose and reduced insulin levels.[11][12][13][14][15] |
| Pan-PI3K inhibitor (BKM120) | Mouse | Metformin | Had only a minimal impact on the PI3K inhibitor-induced elevation in blood glucose and insulin levels.[10] |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
Objective: To accurately measure blood glucose levels in mice treated with this compound.
Materials:
-
Glucometer and glucose test strips
-
Lancets (25-28 gauge)
-
Gauze pads
-
70% ethanol
-
Restraint device for mice
-
Collection tubes (for plasma insulin measurement, if required)
Procedure:
-
Acclimatize the mouse to the handling and restraint procedure to minimize stress.
-
Warm the mouse's tail using a heat lamp or warm water to increase blood flow.
-
Secure the mouse in a restraint device.
-
Clean the tip of the tail with a 70% ethanol wipe and allow it to dry.
-
Using a sterile lancet, make a small puncture on the lateral tail vein.
-
Gently milk the tail from the base to the tip to obtain a small drop of blood.
-
Apply the blood drop to the glucose test strip and record the reading from the glucometer.
-
If plasma insulin is to be measured, collect a larger blood sample into an appropriate collection tube containing an anticoagulant (e.g., EDTA).
-
Apply gentle pressure to the puncture site with a clean gauze pad to stop the bleeding.
-
Return the mouse to its cage and monitor for any signs of distress.
Monitoring Frequency:
-
Baseline: Measure blood glucose for 3 consecutive days before the first dose of this compound to establish a baseline.
-
On-treatment: Monitor blood glucose 2-4 hours post-dose, at least 3 times a week for the first two weeks, and then weekly thereafter. Adjust frequency based on the severity of hyperglycemia.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose metabolism.
Materials:
-
Glucose solution (20% w/v in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Timer
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Record the body weight of each mouse.
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Administer a 2 g/kg bolus of the 20% glucose solution via oral gavage.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point using a glucometer.
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve.
Visualizations
Signaling Pathway
Caption: PI3K signaling pathway and the mechanism of this compound-induced hyperglycemia.
Experimental Workflow
Caption: General experimental workflow for this compound animal studies with hyperglycemia management.
Troubleshooting Logic
Caption: Troubleshooting workflow for managing hyperglycemia in this compound animal studies.
References
- 1. PI3K Inhibitor−Associated Hyperglycemia | Itovebi™ (this compound) [itovebi-hcp.com]
- 2. Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug - NCI [cancer.gov]
- 3. Ketogenic Diet Improves Response To Cancer Drug In Mice, But Alone May Accelerate Cancer [forbes.com]
- 4. Insulin feedback is a targetable resistance mechanism of PI3K inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hyperglycemia: A Risky Side Effect of Certain Cancer Drugs [medscape.com]
- 7. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ketogenic diet may improve responses to certain cancer drugs in mice - ecancer [ecancer.org]
- 10. Suppression of insulin feedback enhances the efficacy of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SGLT2 inhibition improves PI3Kα inhibitor-induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.skku.edu [pure.skku.edu]
- 13. SGLT2 inhibition improves PI3Kα inhibitor–induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the PI3Kα inhibitor, inavolisib.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments studying this compound resistance.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced this compound efficacy in cell culture models over time. | Development of secondary mutations in the PIK3CA gene altering the drug binding site. | 1. Sequence the PIK3CA gene in resistant cells to identify potential secondary mutations, particularly around codons Gln859 and Trp780. 2. Test the efficacy of allosteric PI3Kα inhibitors, such as RLY-2608, which bind to a different site on the protein and can overcome resistance from catalytic site mutations.[1][2][3] |
| Continued PI3K pathway activity despite this compound treatment. | 1. Loss-of-function mutations in the tumor suppressor PTEN. 2. Activating mutations in AKT1. | 1. Perform genomic sequencing to detect alterations in PTEN and AKT1.[1][4] 2. For PTEN loss, consider combination therapies with AKT inhibitors. 3. For activating AKT1 mutations, evaluate the efficacy of AKT inhibitors like ipatasertib.[1][4] |
| Tumor regrowth in xenograft models after initial response to this compound. | Upregulation of compensatory signaling pathways, such as the Ras/Raf/MAPK pathway. | 1. Perform pathway analysis (e.g., Western blot, phospho-proteomics) to assess the activation status of key nodes in the MAPK pathway (e.g., p-ERK). 2. Evaluate combination therapies with inhibitors of the MAPK pathway (e.g., MEK inhibitors).[5] |
| Inconsistent results in cell viability assays. | 1. Suboptimal drug concentration or treatment duration. 2. Cell line heterogeneity. | 1. Perform dose-response and time-course experiments to determine the optimal this compound concentration and treatment duration for your specific cell line. 2. Ensure the use of a clonal cell population or characterize the heterogeneity of your cell line. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound, an orthosteric PI3Kα inhibitor, primarily arises from genomic alterations that reactivate the PI3K/AKT pathway.[1][6] The most common mechanisms include:
-
Secondary mutations in PIK3CA : These mutations can occur in the drug-binding pocket, sterically hindering this compound from binding effectively.[1][2][6]
-
Genomic alterations in other pathway components : This includes loss-of-function mutations in PTEN and activating mutations in AKT1, both of which lead to pathway reactivation downstream of PI3Kα.[1][3][4]
-
Upregulation of compensatory signaling pathways : Cancer cells may adapt by activating alternative survival pathways, such as the Ras/Raf/MAPK pathway, to bypass the PI3K inhibition.[5]
Q2: How can we overcome resistance mediated by secondary PIK3CA mutations?
A2: A promising strategy is the use of allosteric PI3Kα inhibitors.[1][7] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a different region of the PI3Kα protein.[2][3] This allows them to be effective even when the active site is altered by resistance mutations.[1][2][8] RLY-2608 is an example of an allosteric inhibitor that has shown efficacy in overcoming this type of resistance.[1][4]
Q3: What combination therapies are effective in overcoming this compound resistance?
A3: Preclinical and clinical studies suggest that combination therapies can enhance treatment response and delay resistance.[9][10] A key combination is this compound with a CDK4/6 inhibitor (e.g., palbociclib) and an estrogen receptor antagonist (e.g., fulvestrant) for PIK3CA-mutated, hormone receptor-positive, HER2-negative breast cancer.[5][11][12] This combination has demonstrated a significant improvement in progression-free survival in clinical trials.[11][12]
Q4: How can I monitor for the emergence of resistance mutations in my experiments?
A4: Serial monitoring of circulating tumor DNA (ctDNA) using techniques like droplet digital PCR (ddPCR) or next-generation sequencing (NGS) is a powerful method to detect the emergence of resistance-associated mutations in preclinical models with circulating tumor material and in clinical samples.[1][4] For in vitro models, periodic sequencing of the relevant genes (PIK3CA, PTEN, AKT1) in the cultured cells can identify the development of resistance mutations.
Q5: Are there specific cancer models that are more prone to developing this compound resistance?
A5: While resistance can develop in various PIK3CA-mutant cancer models, tumors with a high degree of genomic instability may be more likely to acquire resistance mutations. Additionally, cancers with co-occurring alterations in other oncogenic pathways may have a greater capacity to develop compensatory mechanisms.
Quantitative Data Summary
Table 1: Efficacy of this compound in Combination with Palbociclib and Fulvestrant (INAVO120 Trial)[9][11][12]
| Endpoint | This compound + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 15.0 months | 7.3 months | 0.43 (0.32-0.59) | <0.0001 |
| Median Overall Survival | 34.0 months | 27.0 months | 0.67 (0.48-0.94) | 0.02 |
| Objective Response Rate | 62.7% | 28.0% | - | <0.001 |
Table 2: Incidence of Acquired PI3K Pathway Alterations in Patients Treated with Orthosteric PI3Kα Inhibitors[1][4]
| Alteration Type | Incidence in Resistant Patients |
| Any PI3K Pathway Genomic Alteration | 50% |
| Secondary PIK3CA Mutations | 28% |
| PTEN Loss-of-Function | Varies by study |
| Activating AKT1 Mutations | Varies by study |
Experimental Protocols
Cell Viability Assay to Assess Drug Sensitivity
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors.
-
Cell Seeding : Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in their respective growth media. Allow cells to adhere overnight.
-
Drug Treatment : Prepare serial dilutions of this compound (and/or other inhibitors) in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically below 0.1%.
-
Incubation : Add the drug dilutions to the cells and incubate for a period of 4 days.
-
Viability Assessment : Use a commercial cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis : Normalize the luminescence readings to vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50.
Droplet Digital PCR (ddPCR) for Detection of Resistance Mutations in ctDNA
This protocol provides a general workflow for using ddPCR to quantify specific mutations from liquid biopsy samples.
-
ctDNA Extraction : Isolate ctDNA from plasma samples using a commercially available kit optimized for circulating nucleic acids.
-
ddPCR Reaction Setup : Prepare a ddPCR reaction mix containing the extracted ctDNA, ddPCR supermix, and specific primer/probe sets for the wild-type and mutant alleles of interest (e.g., PIK3CA H1047R, E545K, and potential resistance mutations).
-
Droplet Generation : Partition the ddPCR reaction mix into thousands of nanoliter-sized droplets using a droplet generator. Each droplet will contain a limited number of DNA template molecules.
-
PCR Amplification : Perform PCR amplification on the droplets. The fluorescent probes will hybridize to their target sequences during amplification.
-
Droplet Reading : After PCR, read the fluorescence of each individual droplet in a droplet reader. The reader will count the number of positive (fluorescent) and negative (non-fluorescent) droplets for both the mutant and wild-type alleles.
-
Data Analysis : Calculate the mutant allele frequency (MAF) based on the ratio of mutant-positive droplets to the total number of droplets containing the gene of interest.
Visualizations
Caption: PI3K signaling pathway and mechanisms of resistance to this compound.
Caption: Experimental workflow for studying this compound resistance.
Caption: Logical relationship of resistance mechanisms and solutions.
References
- 1. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Researchers Identify the Mutations That Drive Resistance to PI3K Inhibitors in Breast Cancer That Can Be Overcome by Next Generation Agents [massgeneral.org]
- 3. miragenews.com [miragenews.com]
- 4. researchgate.net [researchgate.net]
- 5. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Researchers identify the mutations that drive resistance to PI3K inhibitors in breast cancer that can be overcome by next generation agents | EurekAlert! [eurekalert.org]
- 7. onclive.com [onclive.com]
- 8. Secondary PIK3CA Mutations, Drug Resistance, and Novel PI3K Alpha Inhibitors in Breast Cancer - The ASCO Post [ascopost.com]
- 9. esmo.org [esmo.org]
- 10. ascopubs.org [ascopubs.org]
- 11. roche.com [roche.com]
- 12. gene.com [gene.com]
Welcome to the Inavolisib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects of this compound in experimental settings.
Troubleshooting Guides
Unexpected experimental outcomes when using this compound can often be attributed to its off-target effects. This guide provides solutions to common problems encountered during in vitro and in vivo experiments.
| Experimental Problem | Potential Cause (Off-Target Effect) | Proposed Solution & Experimental Protocol |
| Unexpected changes in cell proliferation or viability in PIK3CA wild-type cells. | Inhibition of other PI3K isoforms (β, δ, γ) or other kinases at higher concentrations. | 1. Titrate this compound Concentration: Determine the optimal concentration that inhibits PI3Kα without significantly affecting other kinases. 2. Perform a Dose-Response Curve: Compare the IC50 values in PIK3CA-mutant vs. wild-type cell lines. A significant overlap may indicate off-target effects. 3. Western Blot Analysis: Assess the phosphorylation status of downstream effectors of other PI3K isoforms (e.g., specific AKT substrates) at various this compound concentrations. |
| Altered glucose metabolism in cell culture or animal models (e.g., increased lactate production, decreased glucose uptake). | Hyperglycemia: An on-target effect of PI3Kα inhibition that can manifest as an off-target metabolic phenotype in experimental systems. | 1. Monitor Glucose Levels: Regularly measure glucose concentrations in cell culture media or blood glucose in animal models. 2. Adjust Culture Media: In vitro, supplement media with controlled glucose concentrations to normalize metabolic conditions. 3. In Vivo Management: For animal studies, consider dietary restrictions or co-administration with metformin after consulting relevant guidelines and institutional animal care and use committees. |
| Inconsistent or unexpected downstream signaling pathway activation (e.g., MAPK pathway). | Pathway Crosstalk: Inhibition of the PI3K/AKT pathway can lead to feedback activation of other signaling pathways. | 1. Phospho-Kinase Array: Use a phospho-kinase array to screen for broad changes in kinase activation across multiple pathways. 2. Western Blot Validation: Confirm findings from the array by performing western blots for key phosphorylated proteins in the identified pathways (e.g., p-ERK, p-JNK). 3. Combination Therapy Simulation: In vitro, co-treat with inhibitors of the activated compensatory pathway to see if the unexpected phenotype is rescued. |
| Observed toxicities in animal models not directly attributable to PI3Kα inhibition (e.g., gastrointestinal issues, skin rash). | Inhibition of PI3Kδ is known to be associated with gastrointestinal toxicity. While this compound is highly selective, high doses might lead to off-target inhibition. | 1. Dose Escalation/De-escalation Studies: Determine the maximum tolerated dose (MTD) in your specific animal model and correlate it with target engagement (p-AKT levels in tumor vs. normal tissue). 2. Histopathological Analysis: Examine tissues from treated animals for signs of toxicity and inflammation. 3. Compare with a Less Selective PI3K Inhibitor: Use a pan-PI3K inhibitor as a positive control for off-target toxicities to differentiate isoform-specific effects. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: The most well-documented off-target effects, primarily observed in clinical and preclinical studies, are related to the inhibition of the PI3K pathway in non-cancerous tissues. These include hyperglycemia (high blood sugar), diarrhea, stomatitis (mouth sores), and rash.[1][2] While this compound is highly selective for PI3Kα, at higher concentrations, off-target kinase inhibition could occur, though specific non-PI3K targets are not extensively published.
Q2: How does this compound's selectivity for PI3Kα minimize off-target effects compared to other PI3K inhibitors?
A2: this compound exhibits high selectivity for the PI3Kα isoform, with over 300-fold greater potency against PI3Kα compared to the β, δ, and γ isoforms.[3][4][5][6] Inhibition of the PI3Kδ isoform, in particular, has been linked to gastrointestinal toxicities.[3][4] By specifically targeting PI3Kα, this compound is designed to have a more favorable safety profile.[4][7]
Q3: How can I confirm that the observed effects in my experiment are due to on-target PI3Kα inhibition and not off-target effects?
A3: To confirm on-target activity, you should demonstrate a dose-dependent decrease in the phosphorylation of downstream effectors of PI3Kα, such as AKT and PRAS40, in your experimental system.[8] This can be assessed by western blot. Additionally, comparing the effects of this compound in PIK3CA-mutant versus wild-type cell lines can help distinguish on-target from off-target effects, as PIK3CA-mutant cells are generally more sensitive to this compound.[8][9]
Q4: What experimental approaches can I use to identify potential unknown off-target effects of this compound?
A4: A kinome-wide selectivity profiling, often performed using commercially available services, can assess the inhibitory activity of this compound against a large panel of kinases. This can reveal potential off-target kinase interactions. In a cellular context, a phospho-proteomics approach can provide a global view of changes in protein phosphorylation, highlighting unexpected pathway modulation.
Q5: My cells are showing an unexpected phenotype after this compound treatment. What are the initial troubleshooting steps?
A5: First, verify the identity and purity of your this compound compound. Second, perform a dose-response experiment to ensure you are using an appropriate concentration. Third, confirm on-target pathway inhibition by assessing p-AKT levels via western blot. If the on-target pathway is inhibited as expected, the unexpected phenotype might be due to an off-target effect or pathway crosstalk. In this case, consider a broader analysis of signaling pathways as described in the troubleshooting guide.
Quantitative Data
While a comprehensive kinome scan for this compound is not publicly available, its high selectivity for the PI3Kα isoform is a key feature.
Table 1: this compound PI3K Isoform Selectivity
| PI3K Isoform | Selectivity vs. PI3Kα (fold-increase in IC50) | Reference |
| PI3Kβ | >300 | [3][4][10] |
| PI3Kδ | >300 | [3][4][10] |
| PI3Kγ | >300 | [3][4][10] |
Note: Data is based on biochemical assays.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Signaling
This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/AKT pathway (on-target) and potentially activated compensatory pathways (off-target).
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
On-target: p-AKT (Ser473), total AKT, p-PRAS40, total PRAS40.
-
Potential Off-target/Crosstalk: p-ERK, total ERK, p-S6, total S6.
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to the total protein levels.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's on- and off-target effects.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. ISRCTN [isrctn.com]
- 2. Phase I/Ib Trial of this compound Plus Palbociclib and Endocrine Therapy for PIK3CA-Mutated, Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of GDC-0077 (this compound), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a highly selective inhibitor and degrader of mutant PI3K-α and beyond - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. forpatients.roche.com [forpatients.roche.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (this compound) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I/Ib Trial of this compound Plus Palbociclib and Endocrine Therapy for PIK3CA-Mutated, Hormone Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and addressing the variability observed in inavolisib response across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, specifically targeting the p110α catalytic subunit. Its mechanism is twofold: it not only inhibits the kinase activity of PI3Kα, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of the downstream AKT/mTOR signaling pathway, but it also uniquely induces the degradation of the mutant p110α protein. This dual action leads to a sustained suppression of the oncogenic PI3K pathway, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells harboring PIK3CA mutations.
Q2: Why is there variability in the response to this compound across different cancer cell lines?
The variability in response to this compound can be attributed to several factors, primarily related to the genetic and molecular heterogeneity of cancer cells. Key factors include:
-
PIK3CA Mutation Status: this compound demonstrates increased potency in cell lines with activating mutations in the PIK3CA gene, which encodes the p110α subunit of PI3Kα. Common activating mutations include E545K and H1047R.
-
Receptor Tyrosine Kinase (RTK) Activity: The degradation of mutant p110α induced by this compound is dependent on RTK activity, particularly HER2. Therefore, the expression and activation status of RTKs in a given cell line can influence drug efficacy.
-
Mechanisms of Resistance: Both de novo and acquired resistance can lead to a lack of response. These mechanisms can include secondary mutations in the PIK3CA gene that alter the drug-binding pocket, loss of the tumor suppressor PTEN, or activation of alternative signaling pathways that bypass the PI3Kα blockade.
-
Presence of Co-occurring Mutations: Mutations in other genes within the PI3K/AKT/mTOR pathway (e.g., AKT1, PTEN) or in parallel pathways can modulate the sensitivity to this compound.
Q3: What are the known mechanisms of resistance to this compound?
Resistance to this compound and other PI3Kα inhibitors can arise through various on-target and off-target mechanisms:
-
Secondary PIK3CA Mutations: Emergence of new mutations in the PIK3CA gene, particularly in the drug-binding pocket, can prevent this compound from effectively binding to and inhibiting its target.
-
Loss of PTEN: PTEN is a negative regulator of the PI3K pathway. Loss of PTEN function leads to increased signaling through the PI3K p110β isoform, bypassing the inhibition of p110α by this compound.
-
Activation of AKT: Activating mutations in AKT1 can lead to constitutive activation of the downstream pathway, rendering the cells resistant to upstream PI3Kα inhibition.
-
Feedback Activation of RTKs: Inhibition of the PI3K pathway can release negative feedback loops, leading to the upregulation and activation of receptor tyrosine kinases, which can reactivate the PI3K pathway or other survival pathways.
-
Activation of Parallel Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways, such as the MAPK pathway, to sustain proliferation and survival.
Q4: What are the common adverse events observed with this compound in clinical trials?
In clinical trials, the most common adverse events associated with this compound are consistent with its on-target effects on the PI3K pathway. These include hyperglycemia, neutropenia, stomatitis (mouth sores), diarrhea, and rash. These side effects are generally considered manageable.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High IC50 value or lack of response in a PIK3CA-mutant cell line. | 1. Cell line authenticity and integrity: The cell line may have been misidentified or may have lost the PIK3CA mutation over time in culture. | 1a. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of the cell line. 1b. Mutation Verification: Sequence the PIK3CA gene in your cell line stock to confirm the presence of the expected mutation. |
| 2. Suboptimal experimental conditions: Incorrect drug concentration, incubation time, or cell seeding density. | 2a. Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the accurate IC50. 2b. Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 2c. Optimize Seeding Density: Ensure that cells are in the exponential growth phase during treatment and that the seeding density allows for accurate measurement of proliferation. | |
| 3. Presence of intrinsic resistance mechanisms: The cell line may harbor co-occurring mutations (e.g., PTEN loss, AKT1 mutation) or have activated parallel survival pathways. | 3a. Molecular Profiling: Analyze the genomic and proteomic landscape of the cell line to identify potential resistance markers. This can include sequencing of key cancer-related genes and western blot analysis of key signaling proteins. 3b. Combination Therapy: Investigate the effect of combining this compound with inhibitors of other pathways (e.g., MEK inhibitors if the MAPK pathway is activated). | |
| Variability in results between experiments. | 1. Reagent instability: this compound may have degraded due to improper storage or handling. | 1a. Aliquot and Store Properly: Prepare single-use aliquots of this compound in a suitable solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles. 1b. Verify Drug Activity: Test the activity of a fresh batch of this compound on a known sensitive cell line. |
| 2. Inconsistent cell culture conditions: Variations in media, serum, passage number, or cell confluency. | 2a. Standardize Protocols: Maintain a consistent cell culture protocol, including the use of the same batch of media and serum, and use cells within a defined passage number range. 2b. Monitor Cell Health: Regularly monitor cell morphology and growth rate to ensure consistency. | |
| Unexpected toxicity in a PIK3CA wild-type cell line. | 1. Off-target effects: At high concentrations, this compound may inhibit other kinases. | 1a. Titrate Concentration: Use the lowest effective concentration of this compound determined from dose-response studies in sensitive cell lines. 1b. Compare with Other PI3Kα Inhibitors: Assess the phenotype with other selective PI3Kα inhibitors to determine if the observed effect is specific to this compound. |
| 2. Inhibition of wild-type PI3Kα: While this compound is more potent against mutant PI3Kα, it can still inhibit the wild-type isoform at higher concentrations. | 2a. Analyze Downstream Signaling: Perform western blot analysis to confirm that the observed toxicity correlates with the inhibition of p-AKT in the wild-type cell line. |
Data Presentation
Table 1: this compound (GDC-0077) IC50 Values in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) | Reference |
| KPL-4 | Breast Cancer | H1047R | ~0.03 | |
| T-47D | Breast Cancer | H1047R | ~0.04 | |
| MCF-7 | Breast Cancer | E545K | ~0.1 | |
| HCC1954 | Breast Cancer | H1047R | ~0.02 | |
| SW48 (isogenic) | Colon Cancer | H1047R | More potent than in WT | |
| SW48 (isogenic) | Colon Cancer | E545K | More potent than in WT | |
| SW48 (parental) | Colon Cancer | Wild-Type | Less potent |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.
Table 2: Clinical Efficacy of this compound in the INAVO120 Trial
| Endpoint | This compound + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 15.0 months | 7.3 months | 0.43 (0.32 - 0.59) | <0.001 |
| Objective Response Rate | 58.4% | 25.0% | - | - |
| Median Overall Survival | 34.0 months | 27.0 months | 0.67 (0.48 - 0.94) | 0.02 |
Data from the INAVO120 Phase III clinical trial in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer.
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Lysis and Luminescence Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells. Calculate the IC50 value by plotting the percentage of viable cells against the log of the this compound concentration.
2. Western Blot Analysis for PI3K Pathway Inhibition
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Mechanisms of acquired resistance to this compound.
Caption: A general experimental workflow for assessing this compound response in vitro.
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors. This guide provides a detailed in vitro comparison of inavolisib, a potent and selective PI3Kα inhibitor with a unique mechanism of action, against other notable pan-PI3K inhibitors: pictilisib, buparlisib, and copanlisib.
At a Glance: this compound's Differentiated Profile
This compound (GDC-0077) stands out from other pan-PI3K inhibitors due to its high selectivity for the PI3Kα isoform and its novel ability to induce the degradation of mutant p110α, the catalytic subunit of PI3Kα.[1][2][3] This dual mechanism of action not only inhibits the kinase activity but also reduces the total amount of the oncogenic protein, leading to a more sustained and potent inhibition of the PI3K pathway.[2][3]
Comparative In Vitro Potency and Selectivity
The in vitro potency of PI3K inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against the different PI3K isoforms. A lower IC50 value indicates a higher potency. The selectivity of an inhibitor is determined by comparing its IC50 values across the different isoforms.
| Inhibitor | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) |
| This compound | ~0.034 - 0.038 | >10 (high selectivity) | >10 (high selectivity) | ~12.3 (361-fold selective over α) |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
Note: IC50 values can vary depending on the specific assay conditions and recombinant enzymes used. The data presented here is a synthesis from multiple sources to provide a comparative overview.
This compound demonstrates exceptional potency against PI3Kα with an IC50 in the picomolar range, and it exhibits high selectivity over the other Class I PI3K isoforms.[4] Pictilisib is also a potent inhibitor of PI3Kα and PI3Kδ. Buparlisib is a pan-PI3K inhibitor with activity against all four isoforms, though with lower potency compared to the other inhibitors listed. Copanlisib is a potent pan-PI3K inhibitor with strong activity against PI3Kα and PI3Kδ.
In Vitro Efficacy in Cancer Cell Lines
The anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines, often with a focus on those harboring PIK3CA mutations, which lead to the constitutive activation of PI3Kα.
| Inhibitor | Cancer Cell Line(s) | Observed Effect |
| This compound | PIK3CA-mutant breast cancer cell lines | Potent inhibition of cell proliferation and induction of apoptosis.[2] |
| Pictilisib (GDC-0941) | Breast cancer, glioblastoma, ovarian cancer cell lines | Inhibition of cell proliferation.[5] |
| Buparlisib (BKM120) | Various solid tumor and hematological malignancy cell lines | Inhibition of proliferation and induction of apoptosis.[6] |
| Copanlisib | Lymphoma and various solid tumor cell lines | Inhibition of cell proliferation and induction of apoptosis.[7] |
In head-to-head comparisons in PIK3CA-mutant cell lines, pan-PI3K inhibitors that potently inhibit the alpha isoform, like this compound and pictilisib, generally show greater efficacy than less potent or less alpha-selective inhibitors.[8]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of these PI3K inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the effect of PI3K inhibitors on the metabolic activity and proliferation of cancer cells.
Methodology (Representative Protocol):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the PI3K inhibitors (e.g., this compound, pictilisib, buparlisib, copanlisib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9][10]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a luminometer.[11]
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.
Western Blot Analysis for PI3K Pathway Inhibition
Objective: To assess the effect of PI3K inhibitors on the phosphorylation status of key downstream signaling proteins in the PI3K/AKT pathway.
Methodology (Representative Protocol):
-
Cell Lysis: Cells treated with PI3K inhibitors for a specified time are washed with ice-cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-S6 Ser235/236) and total proteins (e.g., total AKT, total S6, and a loading control like GAPDH or β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.[12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PI3K signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for evaluating PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: this compound's dual mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (this compound) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effect of two pan-class I PI3K inhibitors used as anticancer drugs on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor activity of inavolisib, a potent and selective inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα), across various cancer types. This compound distinguishes itself through a dual mechanism of action: inhibiting the catalytic activity of PI3Kα and promoting the degradation of its mutated p110α subunit[1][2]. This guide synthesizes preclinical and clinical data to offer an objective comparison of this compound's performance, supported by detailed experimental methodologies and visual representations of its mechanism and experimental workflows.
Preclinical Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical models of various cancers, particularly those harboring PIK3CA mutations.
Breast Cancer
In preclinical studies, this compound has shown robust efficacy in PIK3CA-mutated breast cancer cell lines and xenograft models. Treatment with this compound resulted in tumor regressions in multiple patient-derived xenograft (PDX) and cell-line-derived xenograft models, including HCC1954, KPL-4, and HCI-003[3]. The combination of this compound with palbociclib and fulvestrant has demonstrated greater anti-tumor efficacy in PIK3CA-mutated xenograft models compared to single-agent or doublet combinations[4][5].
| Model System | Cancer Type | PIK3CA Mutation | Treatment | Outcome |
| KPL-4 Xenograft | Breast Cancer | H1047R | This compound | Efficacious[6] |
| HCC1954 Xenograft | Breast Cancer | H1047R | This compound | Tumor Regression[3] |
| HCI-003 PDX | Breast Cancer | Not Specified | This compound | Tumor Regression[3] |
Clinical Anti-Tumor Activity
Clinical trials have further established the anti-tumor activity of this compound, most notably in breast cancer, with emerging data in other solid tumors.
Breast Cancer: The INAVO120 Trial
The Phase III INAVO120 trial evaluated the efficacy and safety of this compound in combination with palbociclib and fulvestrant in patients with PIK3CA-mutated, hormone receptor-positive (HR+), HER2-negative locally advanced or metastatic breast cancer. The addition of this compound to palbociclib and fulvestrant resulted in a statistically significant and clinically meaningful improvement in progression-free survival (PFS) and overall survival (OS)[7][8][9].
| Parameter | This compound + Palbociclib + Fulvestrant (n=161) | Placebo + Palbociclib + Fulvestrant (n=164) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 15.0 months | 7.3 months | 0.43 (0.32 - 0.59) | <0.001[8] |
| Median Overall Survival (OS) | 34.0 months | 27.0 months | 0.67 | Not Statistically Significant at interim analysis[7] |
| Objective Response Rate (ORR) | 58.4% | 25.0% | - | -[8] |
Other Solid Tumors: The CRAFT Trial
The Phase II CRAFT trial investigated the efficacy of this compound in patients with refractory locally advanced or metastatic solid tumors harboring PIK3CA mutations. The trial demonstrated promising disease control in a variety of cancer types[10].
| Parameter | Value |
| Disease Control Rate (at 8 weeks) | 60%[10] |
| Disease Control Rate (at 16 weeks) | 32%[10] |
| Partial Response Rate (at 8 weeks) | 16% (4/25 patients)[10] |
| Median Progression-Free Survival | 3.52 months[10] |
Colorectal Cancer: The INTRINSIC Trial
This compound is also being evaluated in patients with metastatic colorectal cancer (mCRC) in the Phase I/Ib INTRINSIC trial, in combination with cetuximab and bevacizumab[11]. While specific efficacy data from this trial is not yet mature, it highlights the ongoing investigation into this compound's potential in gastrointestinal malignancies, where PIK3CA mutations are also prevalent[12].
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound targets the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival. In cancer cells with PIK3CA mutations, this pathway is often constitutively active. This compound selectively inhibits the p110α isoform of PI3K and promotes the degradation of the mutated protein, leading to a sustained blockade of downstream signaling[4][13][14].
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (this compound) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]
- 5. ascopubs.org [ascopubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. asco.org [asco.org]
- 8. This compound-Based Therapy in PIK3CA-Mutated Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Added to Standard Tx Shows Sustained Benefit in Advanced BC | MDedge [mdedge.com]
- 10. onclive.com [onclive.com]
- 11. ichgcp.net [ichgcp.net]
- 12. From PIK3CA Mutations to Rational PI3K Inhibition for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 14. This compound | C18H19F2N5O4 | CID 124173720 - PubChem [pubchem.ncbi.nlm.nih.gov]
This guide provides a comparative analysis of the preclinical safety profile of inavolisib, a potent and selective PI3Kα inhibitor, with other notable PI3K inhibitors: alpelisib, taselisib, and pictilisib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds based on available preclinical data.
Introduction to this compound and PI3K Inhibition
This compound (GDC-0077) is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα) that also uniquely promotes the degradation of mutated p110α.[1][2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] PI3Kα is the most frequently mutated isoform in solid tumors.[1][4] By selectively targeting the mutant PI3Kα, this compound aims to achieve a wider therapeutic window and improved safety profile compared to less selective PI3K inhibitors.[3] This guide summarizes the available preclinical safety and toxicology data for this compound and compares it with alpelisib (a PI3Kα-selective inhibitor), taselisib (a β-sparing PI3K inhibitor), and pictilisib (a pan-Class I PI3K inhibitor).
Preclinical Safety and Toxicology Data
The following tables summarize the available quantitative data from preclinical toxicology studies of this compound and its comparators. It is important to note that direct head-to-head comparative toxicology studies are limited in the public domain, and much of the detailed preclinical safety data remains proprietary. The information presented here is compiled from various published studies and regulatory documents.
Table 1: this compound Preclinical Safety Profile
| Species | Study Duration | Route of Administration | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Rat | Up to 3 months | Oral | Comprehensive toxicology studies conducted, including single-dose, repeat-dose, genetic toxicology, safety pharmacology, and embryofetal development.[5] Hyperglycemia was identified as a dose-limiting toxicity in early clinical development, suggesting a likely on-target effect observed in preclinical models.[3] | Not publicly available |
| Dog | Up to 3 months | Oral | Comprehensive toxicology studies performed.[5] | Not publicly available |
Table 2: Alpelisib Preclinical Safety Profile
| Species | Study Duration | Route of Administration | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Beagle Dog | 4 weeks | Oral (gavage) | Dose-dependent body weight loss (starting at 2 mg/kg/day). Significant dose-dependent increases in insulin levels (41-139% increase at 5-15 mg/kg). Atrophic changes in the epithelium of oral mucosa, tongue, esophagus, larynx, skin, and gastrointestinal tract mucosa at the highest dose (15 mg/kg/day). Decreased weights of pituitary gland, spleen, thymus, ovaries, uterus, and prostate at the high dose. Most changes were reversible.[2] | Not explicitly stated, but adverse effects were seen at the lowest tested dose of 2 mg/kg/day. |
| Rat | 13 weeks | Oral | Similar toxicities to those observed in dogs.[6] Embryo-fetal toxicities observed.[7] | Not publicly available |
| Rabbit | Not specified | Oral | Embryo-fetal toxicities observed.[7] | Not publicly available |
Table 3: Taselisib Preclinical Safety Profile
| Species | Study Duration | Route of Administration | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Mouse | 21 days | Oral | Well-tolerated in tumor-bearing mice with <10% body weight loss at doses up to 25 mg/kg/day.[8] | Not explicitly stated, but well-tolerated at efficacious doses. |
| Rat | Not specified | Not specified | Preclinical data supported clinical development.[4] | Not publicly available |
| Dog | Not specified | Not specified | Preclinical data supported clinical development.[4] | Not publicly available |
Table 4: Pictilisib Preclinical Safety Profile
| Species | Study Duration | Route of Administration | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Rodent | 28 days | Oral | Findings from these studies were used to determine the starting dose in humans.[1] | Not publicly available |
| Dog | 28 days | Oral | Findings from these studies were used to determine the starting dose in humans.[1] | Not publicly available |
Experimental Protocols
Detailed experimental protocols for preclinical toxicology studies are often proprietary. The following are generalized methodologies based on standard practices for the types of studies cited.
Repeated-Dose Oral Toxicity Study (General Protocol)
-
Test System: Typically, two species are used, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Administration: The test article (this compound, alpelisib, taselisib, or pictilisib) is administered orally (e.g., via gavage or in capsules) once daily for a specified duration (e.g., 28 days or 13 weeks).
-
Dose Groups: At least three dose levels (low, mid, and high) and a concurrent vehicle control group are included.
-
Observations:
-
Clinical Signs: Daily observations for any signs of toxicity, morbidity, and mortality.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at specified intervals.
-
Gross Pathology: All animals are subjected to a full necropsy at the end of the study.
-
Histopathology: A comprehensive list of tissues from control and high-dose groups are examined microscopically. Any target organs identified are also examined in the lower dose groups.
-
-
Toxicokinetics: Blood samples are collected at predetermined time points to determine the systemic exposure (Cmax, AUC) to the drug and its major metabolites.
Embryo-Fetal Development Toxicity Study (General Protocol)
-
Test System: Pregnant female rats or rabbits are typically used.
-
Administration: The test article is administered orally during the period of organogenesis.
-
Dose Groups: At least three dose levels and a control group are used.
-
Maternal Evaluation: Dams are observed for clinical signs, body weight, and food consumption. At termination (prior to parturition), a caesarean section is performed, and maternal reproductive organs are examined.
-
Fetal Evaluation: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.
Signaling Pathway and Experimental Workflow Diagrams
PI3K/AKT/mTOR Signaling Pathway
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. swissmedic.ch [swissmedic.ch]
- 7. download2.eurordis.org [download2.eurordis.org]
- 8. repeat-dose toxicity study: Topics by Science.gov [science.gov]
The development of phosphoinositide 3-kinase (PI3K) inhibitors has marked a significant advancement in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer, particularly for patients with PIK3CA mutations. As this class of drugs expands, understanding the nuances of their clinical performance, especially the durability of the patient response, becomes critical for researchers and drug development professionals. This guide provides an objective comparison of inavolisib against other notable PI3K inhibitors, supported by key experimental data from pivotal clinical trials.
Comparative Efficacy and Durability of PI3K Inhibitors
The following table summarizes the key efficacy endpoints from major clinical trials for this compound, alpelisib, taselisib, and buparlisib. These metrics, particularly Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DoR), are crucial indicators of the durability of a therapeutic response.
| Inhibitor (Trial) | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Median Duration of Response (DoR) | Objective Response Rate (ORR) |
| This compound (INAVO120) | This compound + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | 17.2 months[1] | 34.0 months[1] | 18.4 months[2] | 62.7%[1] |
| Alpelisib (SOLAR-1) | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 11.0 months[3][4][5][6] | 39.3 months[3][6][7] | Not explicitly reported in provided abstracts | 26.6%[5] |
| Taselisib (SANDPIPER) | Taselisib + Fulvestrant | Placebo + Fulvestrant | 7.4 months[8][9] | Not statistically significant | 8.7 months[8] | 28.0%[8] |
| Buparlisib (BELLE-2) | Buparlisib + Fulvestrant | Placebo + Fulvestrant | 6.9 months[10][11] | Not statistically significant | Not explicitly reported in provided abstracts | Not explicitly reported in provided abstracts |
Signaling Pathway and Mechanism of Action
PI3K inhibitors target the PI3K/AKT/mTOR pathway, which is a critical signaling cascade for cell growth, proliferation, and survival.[12][13] In many cancers, mutations in the PIK3CA gene lead to the constitutive activation of this pathway, driving tumor progression.[12] PI3Kα-specific inhibitors like this compound and alpelisib are designed to selectively block the alpha isoform of the PI3K enzyme, thereby inhibiting the downstream signaling that promotes cancer cell growth.[12] this compound is noted to be a highly potent and selective PI3Kα inhibitor that also promotes the degradation of the mutated p110α protein.[1]
Experimental Protocols
A generalized workflow for the pivotal Phase III clinical trials discussed is outlined below. While each trial has specific nuances, the overall structure for assessing efficacy and durability is similar.
References
- 1. ascopubs.org [ascopubs.org]
- 2. accesssurgery.mhmedical.com [accesssurgery.mhmedical.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for Alpelisib - The ASCO Post [ascopost.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Final overall survival results of SOLAR-1 add to growing body of evidence for alpelisib - BJMO [bjmo.be]
- 7. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 13. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
A detailed review of clinical trial data for inavolisib, an investigational PI3Kα inhibitor, demonstrates a significant improvement in progression-free and overall survival for patients with PIK3CA-mutated, hormone receptor-positive (HR+), HER2-negative advanced breast cancer. This guide provides an objective comparison of this compound with the approved PI3K inhibitor alpelisib and the standard-of-care combination of palbociclib and fulvestrant, supported by experimental data from pivotal clinical trials.
Executive Summary
This compound, in combination with palbociclib and fulvestrant, has shown superior efficacy compared to the control arm of palbociclib and fulvestrant alone in the Phase III INAVO120 clinical trial. The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients with PIK3CA-mutated, HR-positive, HER2-negative, endocrine-resistant, locally advanced or metastatic breast cancer.[1] Notably, a positive trend in overall survival (OS) was also observed.[1] This guide will delve into the quantitative data from the INAVO120 trial and compare it with data from the SOLAR-1 trial, which evaluated alpelisib in a similar patient population.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the key efficacy data from the INAVO120 and SOLAR-1 clinical trials.
Table 1: Progression-Free Survival (PFS) in PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer
| Treatment Arm | Clinical Trial | Median PFS (months) | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| This compound + Palbociclib + Fulvestrant | INAVO120 | 15.0[2][3] | 0.43[2][3] | 0.32-0.59[2][3] | <0.0001[2][3] |
| Placebo + Palbociclib + Fulvestrant | INAVO120 | 7.3[2][3] | |||
| Alpelisib + Fulvestrant | SOLAR-1 | 11.0[1][4][5] | 0.65[1][4] | 0.50-0.85[4][5] | <0.001[6] |
| Placebo + Fulvestrant | SOLAR-1 | 5.7[1][4][5] |
Table 2: Overall Survival (OS) in PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer
| Treatment Arm | Clinical Trial | Median OS (months) | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| This compound + Palbociclib + Fulvestrant | INAVO120 | Not Evaluable (NE)[2] | 0.64[2] | 0.43-0.97[2] | 0.0338 (boundary 0.0098)[2] |
| Placebo + Palbociclib + Fulvestrant | INAVO120 | 31.1[2] | 22.3-NE[2] | ||
| Alpelisib + Fulvestrant | SOLAR-1 | 39.3[7][8] | 0.86[7] | 0.64-1.15[7] | 0.15[7] |
| Placebo + Fulvestrant | SOLAR-1 | 31.4[7][8] | 26.8-41.3[7] |
Table 3: Objective Response Rate (ORR) and Clinical Benefit Rate (CBR)
| Treatment Arm | Clinical Trial | ORR (%) | CBR (%) |
| This compound + Palbociclib + Fulvestrant | INAVO120 | 58.4[9][10] | 75.2[2] |
| Placebo + Palbociclib + Fulvestrant | INAVO120 | 25.0[9][10] | 47.0[2] |
| Alpelisib + Fulvestrant | SOLAR-1 | 26.6[11] | Not Reported |
| Placebo + Fulvestrant | SOLAR-1 | 12.8[11] | Not Reported |
Experimental Protocols
INAVO120 Study Design
The INAVO120 study is a Phase III, randomized, double-blind, placebo-controlled trial.[1][3]
-
Patient Population: The trial enrolled 325 patients with PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic breast cancer whose disease progressed during or within 12 months of completing adjuvant endocrine therapy and who had not received prior systemic therapy for metastatic disease.[1][3][12]
-
Treatment Arms:
-
Investigational Arm: this compound (9 mg orally once daily) in combination with palbociclib (125 mg orally once daily for 21 days, followed by 7 days off) and fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, and then on day 1 of each subsequent 28-day cycle).[13][14]
-
Control Arm: Placebo plus palbociclib and fulvestrant.[1][3]
-
-
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[2][15]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DOR).[2][15]
SOLAR-1 Study Design
The SOLAR-1 study was a Phase III, randomized, double-blind, placebo-controlled trial.[10]
-
Patient Population: The trial enrolled men and postmenopausal women with HR-positive, HER2-negative advanced breast cancer that had progressed on or after aromatase inhibitor therapy.[7] Patients were assigned to cohorts based on the PIK3CA mutation status of their tumor tissue.[10]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS) in the PIK3CA-mutated cohort.[5]
-
Secondary Endpoints: Overall Survival (OS) was a key secondary endpoint.[16]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a potent and selective inhibitor of the PI3Kα isoform.[4][7][17] Its mechanism involves not only inhibiting the kinase activity of PI3Kα but also specifically triggering the degradation of the mutant p110α protein, the catalytic subunit of PI3Kα.[5][8][16][18] This dual action leads to sustained inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway and promotes mutant PI3Kα degradation.
INAVO120 Clinical Trial Workflow
The workflow of the INAVO120 clinical trial involved several key stages from patient screening to data analysis.
Caption: Workflow of the INAVO120 Phase III clinical trial.
Safety and Tolerability
The safety profile of the this compound combination was reported to be manageable and consistent with the known safety profiles of the individual drugs, with no new safety signals observed.[1] Key adverse events associated with PI3K inhibitors include hyperglycemia, rash, and diarrhea.[19] In the SOLAR-1 trial, the most common grade 3/4 adverse events with alpelisib were hyperglycemia (36.6%), rash (9.9%), and diarrhea (6.7%).[11][19] Detailed safety data from the INAVO120 trial will be crucial for a complete comparison. The INAVO121 trial (NCT05646862) is currently underway to directly compare this compound with alpelisib, which will provide further insights into their comparative safety and efficacy.[14][20][21][22]
References
- 1. Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for Alpelisib - The ASCO Post [ascopost.com]
- 2. ascopubs.org [ascopubs.org]
- 3. SOLAR-1 Study Design | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. For Patients with PIK3CA Mutation–Positive Advanced Breast Cancer, Treatment with Alpelisib plus Fulvestrant May Be Beneficial [theoncologynurse.com]
- 7. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Final overall survival results of SOLAR-1 add to growing body of evidence for alpelisib - BJMO [bjmo.be]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Treatment Combination With this compound Extends Survival, Delays Chemotherapy for Some Patients With Advanced Breast Cancer - ASCO [asco.org]
- 13. ascopubs.org [ascopubs.org]
- 14. esmo.org [esmo.org]
- 15. INAVO120 Clinical Trial Results | Itovebi™ (this compound) [itovebi-hcp.com]
- 16. SOLAR-1 Trial Reports Overall Survival Benefits in Breast Cancer [dailyreporter.esmo.org]
- 17. novartis.com [novartis.com]
- 18. targetedonc.com [targetedonc.com]
- 19. Time course and management of key adverse events during the randomized phase III SOLAR-1 study of PI3K inhibitor alpelisib plus fulvestrant in patients with HR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. First-line therapy with palbociclib in patients with advanced HR+/HER2− breast cancer: The real-life study PALBOSPAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 22. First-Line Fulvestrant/Palbociclib vs Letrozole/Palbociclib for Endocrine-Sensitive, HR-Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
Safety Operating Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like inavolisib is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential information and step-by-step procedures for the appropriate disposal of this compound.
This compound is an investigational, potent, and selective PI3Kα inhibitor.[1][2] Due to its cytotoxic potential and environmental hazards, specific handling and disposal procedures are required. One Safety Data Sheet (SDS) classifies this compound as toxic if swallowed, harmful in contact with skin, fatal if inhaled, and very toxic to aquatic life with long-lasting effects.[3]
Hazard Classification and Safety Precautions
Understanding the hazard profile of this compound is the first step in ensuring its safe handling and disposal.
| Hazard Classification | GHS Code | Signal Word | Precautionary Statement |
| Acute toxicity, oral | Category 3 | Danger | H301: Toxic if swallowed |
| Acute toxicity, dermal | Category 4 | Warning | H312: Harmful in contact with skin |
| Acute toxicity, inhalation | Category 1, 2 | Danger | H330: Fatal if inhaled |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from MedChemExpress Safety Data Sheet.[3]
It is crucial to note that another supplier's SDS does not classify the substance according to the Globally Harmonized System (GHS).[4] In such cases of conflicting information, it is best practice to adhere to the more stringent safety precautions.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety goggles with side-shields
-
Double chemotherapy gloves
-
A lab coat or protective suit
-
Use of a certified chemical fume hood or other appropriate exhaust ventilation is essential to avoid dust and aerosol formation.[3]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[3] The following steps provide a general framework that should be adapted to meet institutional and regional requirements.
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipette tips, plates), and contaminated PPE, must be segregated from regular laboratory trash.
-
Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
-
Waste Containment:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.[5] The container should be marked with "Hazardous Waste," the name "this compound," and the appropriate hazard pictograms.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as hazardous waste with the chemical name and hazard symbols.
-
Sharps: Syringes and needles used for handling this compound solutions must be disposed of in a designated sharps container for chemotherapy or hazardous chemical waste.[5] Do not dispose of these in standard biohazard sharps containers.
-
-
Decontamination:
-
Decontaminate work surfaces and equipment by scrubbing with a suitable solvent, such as alcohol, followed by a thorough cleaning with soap and water.[3] All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
-
-
Storage Pending Disposal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company. Contact your institution's EHS department to arrange for pickup and disposal.[6]
-
Incineration at a permitted facility is the generally accepted method for the destruction of cytotoxic and investigational drug waste.[6]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [4] This is to prevent contamination of water systems and harm to aquatic life.[3]
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
References
- 1. Safety overview and management of this compound alone and in combination therapies in PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer (GO39374) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety overview and management of this compound alone and in combination therapies in PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer (GO39374) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. web.uri.edu [web.uri.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
For Immediate Implementation: Essential Safety and Disposal Protocols for the Potent Kinase Inhibitor, Inavolisib
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound (also known as GDC-0077 and RG6114). Adherence to these procedures is imperative to ensure personnel safety and mitigate environmental contamination. This compound is a potent phosphatidylinositol 3-kinase (PI3K) alpha inhibitor, and its handling requires stringent controls.[1][2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Due to its hazardous nature, including potential for reproductive harm, carcinogenicity, and organ damage upon prolonged exposure, a comprehensive PPE strategy is mandatory.[4] The selection of appropriate PPE is contingent on the task being performed and the potential for exposure. Based on its classification as toxic if swallowed, harmful in contact with skin, and fatal if inhaled, a high level of precaution is warranted.[5]
While a specific Occupational Exposure Band (OEB) for this compound has not been publicly established, its characteristics as a potent pharmaceutical compound necessitate handling procedures consistent with at least OEB 4 , which corresponds to an airborne concentration of 1-10 µg/m³. This mandates the use of engineering controls and a robust PPE ensemble.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact with a compound classified as harmful upon dermal absorption.[5] |
| Lab Coat | Disposable, solid-front, back-closing gown | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical splash goggles or a face shield | Shields eyes from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Minimizes inhalation of airborne particles, crucial for a compound that can be fatal if inhaled.[5] For tasks with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Shoe Covers | Disposable, slip-resistant | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area is a designated potent compound handling zone, equipped with a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the complete PPE ensemble as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of powdered this compound within the fume hood or CVE to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
When preparing solutions, add the solvent to the powdered compound slowly to prevent aerosolization.
-
Clearly label all containers with the compound name and relevant hazard warnings.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment immediately after use (see Decontamination Protocol below).
-
Carefully doff PPE, avoiding self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent unintended exposure and environmental contamination.
Decontamination Protocol
-
Prepare Decontamination Solution: A solution of 1% sodium hypochlorite (bleach) followed by a 70% ethanol rinse is effective for decontaminating surfaces.
-
Surface Decontamination:
-
Liberally apply the decontamination solution to all work surfaces, ensuring a contact time of at least 10 minutes.
-
Wipe the surfaces with absorbent pads, moving from cleaner to dirtier areas.
-
Rinse the surfaces with 70% ethanol to remove any residual bleach.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Equipment Decontamination:
-
Immerse non-disposable equipment in the decontamination solution for at least 10 minutes.
-
Scrub the equipment to remove any visible residue.
-
Rinse thoroughly with purified water and then 70% ethanol.
-
Allow to air dry completely before storage.
-
Disposal Protocol
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) must be collected in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste. |
All hazardous waste must be disposed of through an accredited hazardous waste management service in accordance with local, state, and federal regulations.
This compound Handling Workflow
The following diagram illustrates the key stages of the this compound handling process, emphasizing the integration of safety measures at each step.
References
- 1. This compound: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - NCI [dctd.cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
